

# Commercial suppliers of high-purity Sodium butyrate-D7

Author: BenchChem Technical Support Team. Date: November 2025



An In-Depth Technical Guide to High-Purity **Sodium Butyrate-D7** for Researchers and Drug Development Professionals

This guide provides comprehensive technical information on high-purity **Sodium butyrate-D7**, a deuterated analog of the short-chain fatty acid, sodium butyrate. It is intended for researchers, scientists, and professionals in drug development who are utilizing this stable isotope-labeled compound in their studies. This document covers commercial suppliers, quantitative specifications, detailed experimental protocols for its use as an internal standard and in metabolic labeling, and an overview of the key signaling pathways influenced by sodium butyrate.

### **Commercial Suppliers and Specifications**

High-purity **Sodium butyrate-D7** is available from several specialized chemical suppliers. The following table summarizes the key quantitative data for the products offered by prominent vendors. It is recommended to request a lot-specific Certificate of Analysis for the most accurate and up-to-date information.



Supplier	Product Number	CAS Number	Molecular Formula	Molecular Weight	Isotopic Enrichme nt	Chemical Purity
CDN Isotopes	D-5372	270564- 49-3	CD3CD2C D2COONa	117.13	98 atom % D	-
Eurisotop	DLM-7616	270564- 49-3	C4D7NaO2	117.13	98%	≥98%
Medical Isotopes, Inc.	-	270564- 49-3	C4HD7O2· Na	117.13	-	-
Cayman Chemical	29408 (related Butyric Acid-d7)	73607-83- 7	C4HD7O2	95.1	≥98% (d1- d7)	-

Note: Data is subject to lot-to-lot variability. Please consult the supplier for the most current specifications. Cayman Chemical provides the deuterated free acid, which can be used as a standard or converted to the sodium salt.

## **Experimental Protocols**

**Sodium butyrate-D7** is primarily utilized as an internal standard for the accurate quantification of endogenous sodium butyrate in various biological matrices by mass spectrometry. It is also a valuable tool for metabolic labeling studies to trace the fate of butyrate in cellular systems.

## Quantification of Sodium Butyrate using Sodium butyrate-D7 as an Internal Standard

1. Gas Chromatography-Mass Spectrometry (GC-MS) Protocol

This protocol outlines a general procedure for the quantification of short-chain fatty acids (SCFAs), including butyrate, in biological samples such as cell culture supernatant, fecal extracts, or plasma.

#### Foundational & Exploratory





Caption: Workflow for SCFA quantification by GC-MS using a deuterated internal standard.

#### Methodology:

- Sample Collection: Collect biological samples (e.g., 100 μL of plasma or cell culture supernatant, or ~50 mg of fecal homogenate).
- Internal Standard Spiking: Add a known concentration of Sodium butyrate-D7 solution in an appropriate solvent to each sample. The concentration should be chosen to be within the range of the expected endogenous butyrate concentrations.
- Acidification: Acidify the sample to a pH of approximately 2-3 with an acid such as hydrochloric acid (HCl) or sulfuric acid (H<sub>2</sub>SO<sub>4</sub>) to protonate the SCFAs.
- Extraction: Perform a liquid-liquid extraction by adding a water-immiscible organic solvent (e.g., diethyl ether or ethyl acetate), vortexing, and centrifuging to separate the phases. Collect the organic layer containing the SCFAs. Repeat the extraction for better recovery.
- Drying: Evaporate the pooled organic extracts to dryness under a gentle stream of nitrogen.
- Derivatization: Reconstitute the dried extract in a derivatization agent to increase the
  volatility of the SCFAs for GC analysis. A common method is silylation using agents like Ntert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA).
- GC-MS Analysis:
  - Injection: Inject the derivatized sample into the GC-MS system.
  - Separation: Use a polar capillary column (e.g., a wax-based column like DB-WAX) suitable for separating fatty acid derivatives.
  - Detection: Operate the mass spectrometer in Selected Ion Monitoring (SIM) mode to monitor specific ions for the derivatized endogenous butyrate and the deuterated internal standard.

#### Quantification:

Integrate the peak areas for both the analyte and the internal standard.



- Calculate the ratio of the peak area of endogenous butyrate to that of Sodium butyrate D7.
- Determine the concentration of butyrate in the original sample by comparing this ratio to a
  calibration curve prepared with known concentrations of unlabeled sodium butyrate and a
  fixed concentration of the internal standard.
- 2. Liquid Chromatography-Mass Spectrometry (LC-MS) Protocol

This protocol provides a general method for quantifying SCFAs, which often involves derivatization to improve chromatographic retention and ionization efficiency.

To cite this document: BenchChem. [Commercial suppliers of high-purity Sodium butyrate-D7]. BenchChem, [2025]. [Online PDF]. Available at:
 [https://www.benchchem.com/product/b1406522#commercial-suppliers-of-high-purity-sodium-butyrate-d7]

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Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com







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